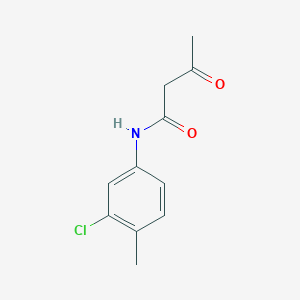

N-(3-氯-4-甲基苯基)-3-氧代丁酰胺

描述

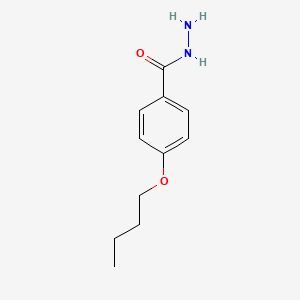

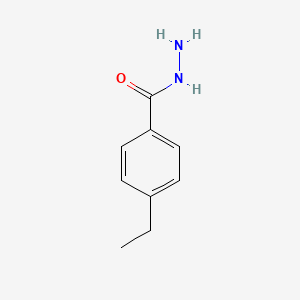

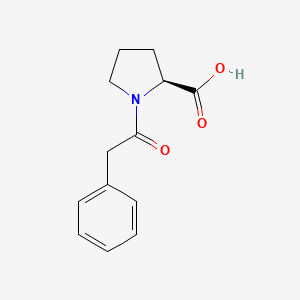

N-(3-chloro-4-methylphenyl)-3-oxobutanamide is a compound that is structurally related to various N-aryl-3-oxobutanamides, which have been the subject of several studies due to their interesting chemical properties and potential applications. These compounds typically feature an aromatic ring attached to an amide group, which is further connected to a 3-oxobutanoic acid moiety. The presence of halogen atoms, such as chlorine, and substituents like a methyl group, can significantly influence their molecular conformation and reactivity.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(3,4-Dichlorophenyl)-3-oxobutanamide, has been optimized using semi-empirical methods, which include Austin Model 1 (AM1) and Parametrization Model 6 (PM6) as described in the first paper . These methods help in understanding the conformational preferences and crystal packing of the molecules. The molecular orbital calculations reveal intramolecular charge transfer interactions, and the molecular electrostatic potential indicates the involvement of oxygen and chlorine atoms in crystal packing interactions .

Chemical Reactions Analysis

The chemical reactivity of N-aryl-3-oxobutanamides can be influenced by the presence of substituents on the aromatic ring and the oxobutanamide moiety. The second paper suggests that the conformation of similar compounds can affect their photochemical reactivity, with some being photochemically inert due to their molecular conformation . This implies that N-(3-chloro-4-methylphenyl)-3-oxobutanamide could also exhibit specific reactivity patterns under light exposure, depending on its conformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-aryl-3-oxobutanamides are closely related to their molecular structure. The third paper indicates that in the solid state, these compounds typically form intermolecular hydrogen bonds, which can be disrupted in solution . This behavior is crucial for understanding the solubility and stability of the compound. The fourth paper discusses the crystal structure determination of a related compound, which is an important aspect of characterizing the physical properties, such as melting point and solubility .

科学研究应用

-

Structural Investigation and Hirshfeld Surface Analysis

- Field : Structural Chemistry .

- Application : The compound N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was synthesized and its structure was studied .

- Method : The synthesis was carried out in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo . The compound was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies .

- Results : The compound was successfully synthesized in good yields and purity. The molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .

-

Synthesis of Thiazole Derivative

- Field : Organic Chemistry .

- Application : A new compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, was synthesized .

- Method : The synthesis was carried out under Hantzsch thiazole synthesis condition, reacting 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide .

- Results : The formation of the title compound was confirmed by its spectral data. The IR spectrum of the compound showed a prominent band at 3130 cm due to N-H stretching .

-

Antifungal Activity

- Field : Microbiology .

- Application : Tiadinil, a systemic acquired resistance (SAR) inducer, which is a derivative of N-(3-chloro-4-methylphenyl)-3-oxobutanamide, was tested for its antifungal activity .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

- Herbicide Selectivity and Mode of Action

- Field : Weed Science .

- Application : A derivative of the compound, N-(3-chloro-4-methylphenyl)-2-methylpentanamide, was found to be a highly selective herbicide when applied post-emergence on tomatoes .

- Method : The herbicide was applied to the foliage of tomato plants .

- Results : Broadleaf weeds were generally controlled at rates which resulted in no injury to transplanted tomatoes, but grasses appeared to be more resistant . The phytotoxic action of this chemical can be described as a delayed contact .

- Herbicide Selectivity and Mode of Action

- Field : Weed Science .

- Application : A derivative of the compound, N-(3-chloro-4-methylphenyl)-2-methylpentanamide, was found to be a highly selective herbicide when applied post-emergence on tomatoes .

- Method : The herbicide was applied to the foliage of tomato plants .

- Results : Broadleaf weeds were generally controlled at rates which resulted in no injury to transplanted tomatoes, but grasses appeared to be more resistant . The phytotoxic action of this chemical can be described as a delayed contact .

属性

IUPAC Name |

N-(3-chloro-4-methylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-7-3-4-9(6-10(7)12)13-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKGZXXHULCYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358171 | |

| Record name | N-(3-chloro-4-methylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-3-oxobutanamide | |

CAS RN |

52793-03-0 | |

| Record name | N-(3-chloro-4-methylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B1331713.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B1331742.png)